Cas no 78-88-6 (2,3-Dichloro-1-propene)

2,3-Dichloro-1-propene (CAS 78-88-6) is a chlorinated unsaturated hydrocarbon with the molecular formula C₃H₄Cl₂. This colorless to pale yellow liquid is characterized by its high reactivity due to the presence of both a double bond and chlorine substituents, making it a versatile intermediate in organic synthesis. It is particularly useful in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The compound's bifunctional nature allows for selective reactions, including nucleophilic substitutions and additions. Its relatively low boiling point (94–96°C) and moderate stability under controlled conditions facilitate handling in industrial processes. Proper storage under inert atmospheres is recommended to prevent polymerization or decomposition.
2,3-Dichloro-1-propene structure
2,3-Dichloro-1-propene structure
Product name:2,3-Dichloro-1-propene
CAS No:78-88-6
MF:C3H4Cl2
Molecular Weight:110.96985912323
MDL:MFCD00000943
CID:34140
PubChem ID:6565

2,3-Dichloro-1-propene 化学的及び物理的性質

名前と識別子

    • 2,3-Dichloro-1-propene
    • 2,3-Dichloropropene
    • 2,3-dichloroprop-1-ene
    • 2-Chloroallyl Chloride
    • 2-cloro cloroalil
    • NCGC00091735-01
    • CHEMBL156075
    • 370TNK5I41
    • 2,3-dicloro-1-propeno
    • LS-1759
    • 1-Propene, 2,3-dichloro-
    • 2,3-bis(chloranyl)prop-1-ene
    • Propylene, 2,3-dichloro
    • NSC 60520
    • CAS-78-88-6
    • 2,3-dicloropropeno
    • Propeno, 2,3-dicloro-
    • DTXSID6025012
    • DPF (CHRIS Code)
    • A839523
    • EINECS 201-153-8
    • Q27256607
    • 1-propeno, 2,3-dicloro-
    • 2,3-dichloro-prop-1-ene
    • 1,2-Dichloro-2-propene
    • NSC60520
    • EC 201-153-8
    • 2,3-Dicloropropileno
    • 2,3-DICHLORO-1-PROPENE [HSDB]
    • Propene23-dichloro-(8CI)
    • HSDB 5222
    • BS-43822
    • AKOS000121539
    • 2 3-Dichloropropene
    • CCRIS 956
    • 23-Dichloro-1-propene
    • Propene, 2,3-dichloro-
    • 2,3-Dichloropropene-(1)
    • SCHEMBL78819
    • AMY4111
    • 2,3-Dichloro-1-propene, 98%
    • 2,3-Dichloro-propene
    • UNII-370TNK5I41
    • AI3-14619
    • FT-0609537
    • D97733
    • C3H4Cl2
    • 78-88-6
    • 1,2-dichloroprop-2-ene
    • EN300-21166
    • DTXCID605012
    • NCGC00091735-02
    • J-506935
    • D0406
    • 2,3-Dichloropropylene
    • MFCD00000943
    • NSC-60520
    • BRN 1361491
    • Tox21_200640
    • 2 3-Dichloropropylene
    • Dichloropropene, 2,3-
    • DICHLORO-1-PROPENE, 2,3-
    • NCGC00258194-01
    • WLN: G1YGU1
    • 2,?3-?Dichloro-?1-?propene
    • NS00005333
    • 2,3-Dichloro-1-propene (ACI)
    • Propene, 2,3-dichloro- (8CI)
    • HCO 125OXF
    • 1-PROPENE,2,3-DICHLORO
    • Propylene, 2,3dichloro
    • 2Chloroallyl chloride
    • PROPENE,2,3-DICHLORO
    • Propene, 2,3dichloro
    • 2,3-DICHLORO-1-PROPANE
    • 1Propene, 2,3dichloro
    • Pesticide Code: 042005
    • DB-056341
    • 1,2Dichloro2propene
    • 2,3Dichloropropylene
    • 3-dichloro-propene
    • 2,3Dichloro1propene
    • MDL: MFCD00000943
    • インチ: 1S/C3H4Cl2/c1-3(5)2-4/h1-2H2
    • InChIKey: FALCMQXTWHPRIH-UHFFFAOYSA-N
    • SMILES: ClC(CCl)=C
    • BRN: 1361491

計算された属性

  • 精确分子量: 109.96900
  • 同位素质量: 109.969
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 40.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • Surface Charge: 0
  • トポロジー分子極性表面積: 0A^2
  • XLogP3: 1.9

じっけんとくせい

  • Color/Form: 無色または淡黄色の液体は、クロロホルムのような刺激臭がある。
  • 密度みつど: 1.204 g/mL at 25 °C(lit.)
  • ゆうかいてん: 10 ºC
  • Boiling Point: 94°C
  • フラッシュポイント: 華氏温度:50°f
    摂氏度:10°c
  • Refractive Index: n20/D 1.461(lit.)
  • Solubility: 2.2g/l
  • すいようせい: <0.1 g/100 mL at 22 ºC
  • PSA: 0.00000
  • LogP: 1.97770
  • じょうきあつ: 44 mmHg ( 20 °C)
  • Solubility: アルコール、エーテル、ベンゼン、クロロホルムに溶けやすく、水に溶けない。

2,3-Dichloro-1-propene Security Information

2,3-Dichloro-1-propene 税関データ

  • 税関コード:29032900
  • 税関データ:

    中国税関コード:

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2,3-Dichloro-1-propene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-21166-0.1g
2,3-dichloroprop-1-ene
78-88-6 94%
0.1g
$19.0 2023-09-16
Enamine
EN300-21166-25.0g
2,3-dichloroprop-1-ene
78-88-6 94%
25g
$51.0 2023-05-31
Enamine
EN300-21166-1.0g
2,3-dichloroprop-1-ene
78-88-6 94%
1g
$24.0 2023-05-31
Enamine
EN300-21166-100.0g
2,3-dichloroprop-1-ene
78-88-6 94%
100g
$111.0 2023-05-31
Enamine
EN300-21166-2.5g
2,3-dichloroprop-1-ene
78-88-6 94%
2.5g
$25.0 2023-09-16
Enamine
EN300-21166-50.0g
2,3-dichloroprop-1-ene
78-88-6 94%
50g
$77.0 2023-05-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0406-25g
2,3-Dichloro-1-propene
78-88-6 97.0%(GC)
25g
¥275.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D082R-100g
2,3-Dichloro-1-propene
78-88-6 98%
100g
¥119.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154468-500G
2,3-Dichloro-1-propene
78-88-6 97%
500g
¥270.90 2023-09-03
abcr
AB178653-1 kg
2,3-Dichloro-1-propene, 98%; .
78-88-6 98%
1 kg
€467.00 2023-07-20

2,3-Dichloro-1-propene 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Water ;  > 1 min, rt → 80 °C; 180 min, 80 °C
Reference
Process for the production of chlorinated propenes
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol
Reference
2,3-Dichloropropene
Cherry, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, rt
Reference
Quaternary ammonium salts based on 2,3-dichloroprop-1-ene
Shaglaeva, N. S.; Trofimova, K. S.; Sultangareev, R. G.; Dronov, V. G.; Zabanova, E. A.; et al, Russian Journal of Organic Chemistry, 2010, 46(3), 450-451

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Synthesis and stability of 2,3-dichlorooxiranes
Griesbaum, Karl; Kibar, Riza; Pfeffer, Bernd, Justus Liebigs Annalen der Chemie, 1975, (2), 214-24

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Aluminum chloride ;  rt → 90 °C; 0.5 h, 90 °C
Reference
Low boiling of epichlorohydrin for preparing 2,3-dichloropropene
You, Hong; Wu, Xing-hua; Xiong, Xian-wen; Liu, Xiang-hong, Zhejiang Huagong, 2014, 45(6), 21-24

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, rt
Reference
Method of recycling chloroorganic wastes from production of epichlorohydrin
, Russian Federation, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  2.5 h, 55 - 65 °C; 5 h, 55 - 65 °C; overnight, 55 - 65 °C
Reference
Simple synthesis of O-(2-Chloroprop-2-enyl)ketoximes
Tarasova, O. A.; Albanov, A. I.; Trofimov, B. A., Russian Journal of Organic Chemistry, 2015, 51(8), 1177-1179

Synthetic Circuit 8

Reaction Conditions
Reference
Thermal isomerization of 1,1-dichlorocyclopropanes
Fields, Roy; Haszeldine, Robert N.; Peter, Donald, Chemical Communications (London), 1967, (21), 1081-3

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Calcium oxide ;  60 °C → 90 °C; 5 h, 90 °C
Reference
High boiling of epichlorohydrin for preparing 2,3-dichloropropene
You, Hong; Deng, Xiao-feng; Xiong, Xian-wen; Liu, Xiang-hong, Guangzhou Huagong, 2014, 42(6), 79-81

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, rt
Reference
Synthesis and properties of copolymers of N,N-dimethyl-N,N-bis(β-chloroallyl)ammonium chloride with acrylamide
Shaglaeva, N. S.; Bayandin, V. V.; Pozhidaev, Yu. N., Russian Journal of General Chemistry, 2015, 85(7), 1721-1724

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Water
Reference
Effect of halogen substituents on the rearrangement of allyl aryl ethers. II. Ethers which behave abnormally
Hurd, Charles D.; Webb, Carl N., Journal of the American Chemical Society, 1936, 58, 2190-3

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  100 °C; 100 °C → reflux; 4 h, reflux
Reference
Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates
Wang, Qingmin; Li, Heng; Li, Yonghong; Huang, Runqiu, Journal of Agricultural and Food Chemistry, 2004, 52(7), 1918-1922

2,3-Dichloro-1-propene Raw materials

2,3-Dichloro-1-propene Preparation Products

2,3-Dichloro-1-propene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:78-88-6)2,3-Dichloropropene
注文番号:2474126
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:07
Price ($):discuss personally

2,3-Dichloro-1-propene 関連文献

2,3-Dichloro-1-propeneに関する追加情報

Recent Advances in the Study of 2,3-Dichloro-1-propene (CAS 78-88-6): Applications and Mechanistic Insights

2,3-Dichloro-1-propene (CAS 78-88-6) is a chlorinated organic compound that has garnered significant attention in the chemical, biological, and pharmaceutical industries due to its versatile applications. Recent studies have explored its role as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. This research brief consolidates the latest findings on the compound's properties, synthetic utility, and biological interactions, providing a comprehensive overview for professionals in the field.

One of the most notable advancements in the study of 2,3-Dichloro-1-propene is its application in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of antifungal agents. Researchers utilized the compound's reactive alkene and chloro functionalities to construct complex heterocyclic scaffolds, which exhibited potent activity against Candida albicans and other pathogenic fungi. The study highlighted the compound's potential in addressing drug-resistant fungal infections, a growing concern in global health.

In addition to its pharmaceutical applications, 2,3-Dichloro-1-propene has been investigated for its role in polymer chemistry. A recent report in Macromolecules detailed its use as a cross-linking agent in the production of high-performance elastomers. The compound's ability to form stable covalent bonds with polymer chains was leveraged to enhance the mechanical properties and thermal stability of the resulting materials. These findings open new avenues for the development of advanced materials for industrial and biomedical applications.

Mechanistic studies have also shed light on the compound's reactivity and potential toxicity. A 2024 toxicological assessment published in Chemical Research in Toxicology explored the metabolic pathways of 2,3-Dichloro-1-propene in mammalian systems. The study identified glutathione conjugation as a primary detoxification mechanism, but also noted the formation of reactive intermediates that could contribute to cellular damage. These insights are critical for ensuring safe handling and regulatory compliance in industrial settings.

Environmental considerations have also been a focus of recent research. A collaborative study between academic and industrial researchers evaluated the biodegradation of 2,3-Dichloro-1-propene in soil and water systems. The findings, published in Environmental Science & Technology, revealed that certain microbial consortia can effectively degrade the compound under aerobic conditions, mitigating its environmental impact. This research underscores the importance of developing sustainable practices for the use and disposal of chlorinated compounds.

In conclusion, the latest research on 2,3-Dichloro-1-propene (CAS 78-88-6) highlights its multifaceted applications in pharmaceuticals, materials science, and agrochemistry, while also addressing critical safety and environmental concerns. Continued exploration of its synthetic utility and mechanistic behavior will likely yield further innovations in these fields. Professionals are encouraged to stay abreast of these developments to leverage the compound's full potential while adhering to best practices for safety and sustainability.

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